

Spectroscopic Profile of 2,3-Dibromobenzo[b]thiophene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromobenzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,3-Dibromobenzo[b]thiophene** (CAS No. 6287-82-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is essential for the unambiguous identification and characterization of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy for **2,3-Dibromobenzo[b]thiophene**. This data is critical for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **2,3-Dibromobenzo[b]thiophene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82 - 7.78	m	-	Aromatic H
7.72 - 7.68	m	-	Aromatic H
7.43 - 7.35	m	-	Aromatic H

Table 2: ^{13}C NMR Spectral Data of **2,3-Dibromobenzo[b]thiophene**

Chemical Shift (δ) ppm	Assignment
140.0	C
137.9	C
125.8	CH
125.1	CH
124.9	CH
122.8	CH
116.8	C
112.5	C

Note: The NMR data is based on the characterization of **2,3-Dibromobenzo[b]thiophene** synthesized as described by Yue and Larock in The Journal of Organic Chemistry, 2002.[\[1\]](#)

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **2,3-Dibromobenzo[b]thiophene**

m/z	Relative Intensity (%)	Assignment
292	-	[M+2] ⁺
290	-	[M] ⁺
211	-	[M-Br] ⁺
132	-	[M-2Br] ⁺

Note: The fragmentation pattern is consistent with the presence of two bromine atoms.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data for **2,3-Dibromobenzo[b]thiophene**

Wavenumber (cm ⁻¹)	Interpretation
~3100	Aromatic C-H Stretch
~1600-1450	Aromatic C=C Ring Stretch
~750	C-Br Stretch

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,3-Dibromobenzo[b]thiophene** (5-10 mg) in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Mass Spectrometry (MS)

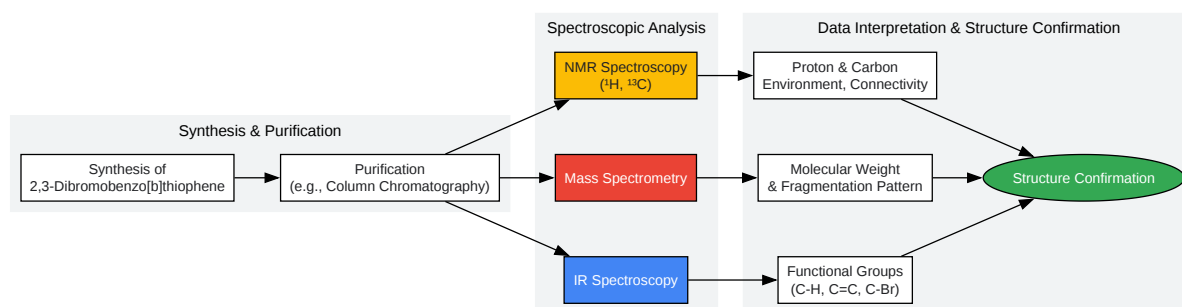
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed in direct contact with the ATR crystal (e.g., diamond or germanium), and the IR beam is passed through the crystal. The resulting evanescent wave penetrates a short distance into the sample, and the absorption of IR radiation is measured.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like **2,3-Dibromobenzo[b]thiophene** follows a logical workflow to confirm its identity and purity. This process involves a combination of spectroscopic techniques that provide complementary information about the molecular structure.



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Spectroscopic analysis workflow for **2,3-Dibromobenzo[b]thiophene**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dibromobenzo[b]thiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294826#spectroscopic-data-for-2-3-dibromobenzo-b-thiophene-nmr-ms-ir>]

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